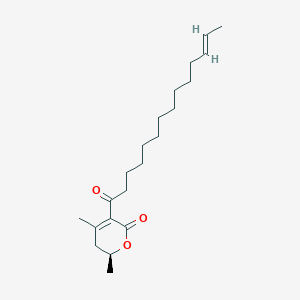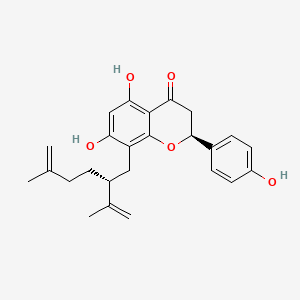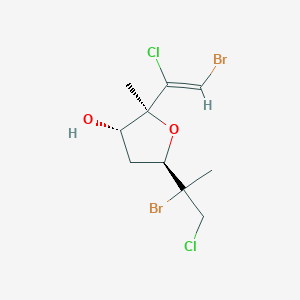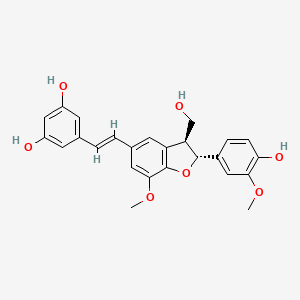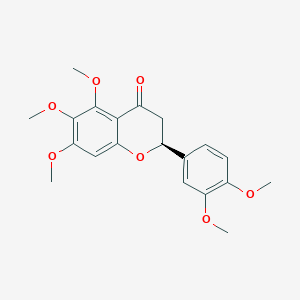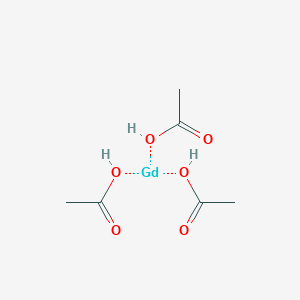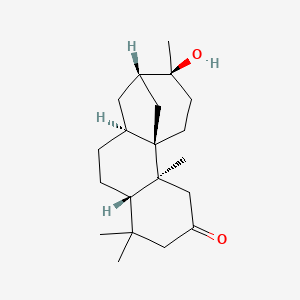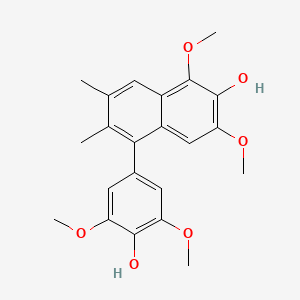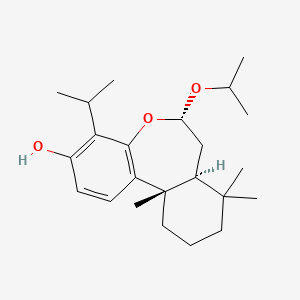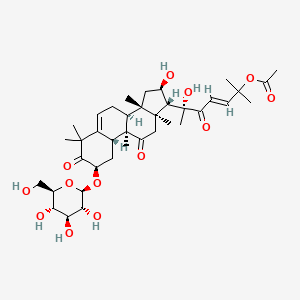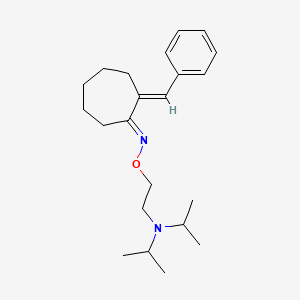
Stirocainide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stirocainide: is a chemical compound with the molecular formula C22H34N2O. It is known for its potential applications in medicinal chemistry, particularly as an antiarrhythmic agent. The compound is characterized by its ability to interfere with cardiac sodium channels, making it useful in the treatment of certain types of arrhythmias.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stirocainide typically involves the reaction of specific amines with other organic compounds under controlled conditions. One common method includes the formylation of an amine, followed by dehydration to form an isocyanide, which then undergoes multicomponent reactions such as the Ugi or Passerini reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process often includes steps such as crystallization, filtration, and drying to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: Stirocainide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various amines or alcohols.
Scientific Research Applications
Stirocainide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and multicomponent reactions.
Biology: Studied for its effects on cellular processes and ion channels.
Medicine: Investigated for its potential as an antiarrhythmic agent to treat cardiac arrhythmias.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Stirocainide exerts its effects by targeting sodium channels on the neuronal cell membrane. It binds preferentially to the inactive state of the sodium channels, limiting the spread of seizure activity and reducing seizure propagation . This mechanism is similar to other antiarrhythmic agents, making it effective in treating ventricular arrhythmias.
Comparison with Similar Compounds
Tocainide: Another antiarrhythmic agent with a similar mechanism of action.
Lidocaine: Shares structural similarities and is used for its local anesthetic and antiarrhythmic properties.
Procainamide: Used to treat cardiac arrhythmias but has a different chemical structure.
Uniqueness: Stirocainide is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in terms of efficacy and safety compared to other similar compounds.
Properties
CAS No. |
78372-27-7 |
|---|---|
Molecular Formula |
C22H34N2O |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[2-[(E)-[(2E)-2-benzylidenecycloheptylidene]amino]oxyethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C22H34N2O/c1-18(2)24(19(3)4)15-16-25-23-22-14-10-6-9-13-21(22)17-20-11-7-5-8-12-20/h5,7-8,11-12,17-19H,6,9-10,13-16H2,1-4H3/b21-17+,23-22+ |
InChI Key |
VIHOHTOSUXOBSD-SZVLODPRSA-N |
Isomeric SMILES |
CC(C)N(CCO/N=C/1\CCCCC\C1=C/C2=CC=CC=C2)C(C)C |
SMILES |
CC(C)N(CCON=C1CCCCCC1=CC2=CC=CC=C2)C(C)C |
Canonical SMILES |
CC(C)N(CCON=C1CCCCCC1=CC2=CC=CC=C2)C(C)C |
Synonyms |
2-benzal-1-((2'-diisopropylamino)ethoxyimino)cycloheptane hydrogen fumarate stirocainide TH 494 TH-494 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


